molecular formula C22H20FN3O2 B11643579 N-(4-Fluorophenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(4-Fluorophenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11643579
M. Wt: 377.4 g/mol
InChI Key: XETMVYYHGYGKML-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with the following properties:

    Chemical Formula: C₁₅H₁₃FN₂O₂

    Molecular Weight: 272.27 g/mol

    Melting Point: 140.9°C

Preparation Methods

The synthesis of FPAA typically involves chemical reactions. Here are the steps:

  • React pyridin-2-amine with 4-fluorophenylacetic anhydride to obtain pyridin-2-one and 4-fluorophenylacetic acid.
  • Then, through acylation, react pyridin-2-one with 4-fluorophenylacetic acid using acetyl chloride to yield the target compound, FPAA.

Chemical Reactions Analysis

FPAA can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide (NaOH) or ammonia (NH₃).

Major products formed from these reactions depend on the specific reaction conditions.

Scientific Research Applications

FPAA finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating biological processes or as a probe in drug discovery.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which FPAA exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

While FPAA is unique, similar compounds include:

    (4-Fluorophenyl)(2-pyridinyl)methanol: .

    N-(4-Fluorophenyl)-5-(2-pyridinyl)-1,3,4-thiadiazol-2-amine: .

Remember to handle FPAA with care, following safety guidelines.

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H20FN3O2/c1-13-19(22(28)26-15-10-8-14(23)9-11-15)21(16-5-2-3-12-24-16)20-17(25-13)6-4-7-18(20)27/h2-3,5,8-12,21,25H,4,6-7H2,1H3,(H,26,28)

InChI Key

XETMVYYHGYGKML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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